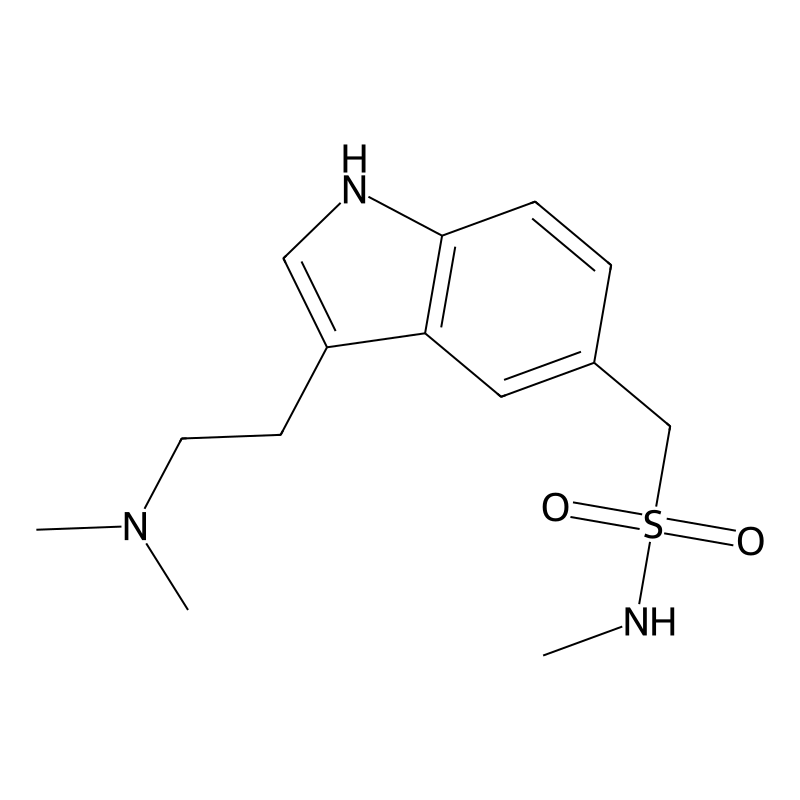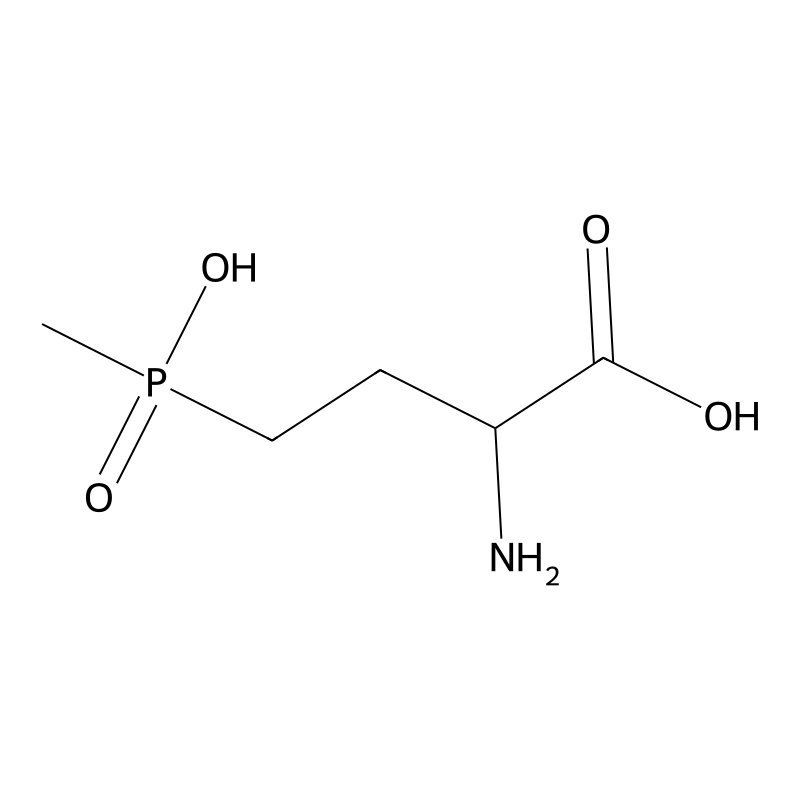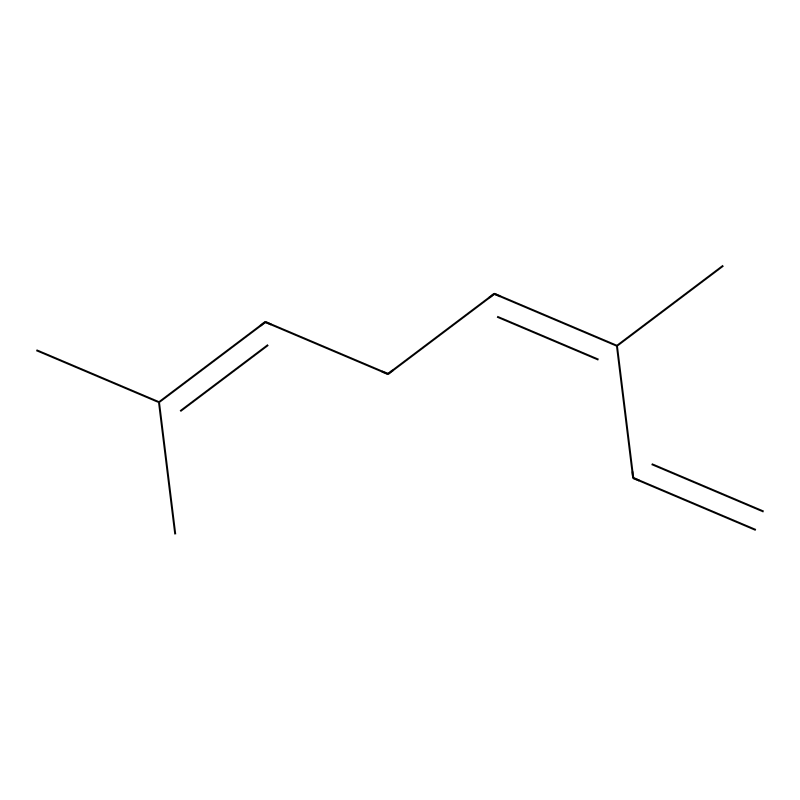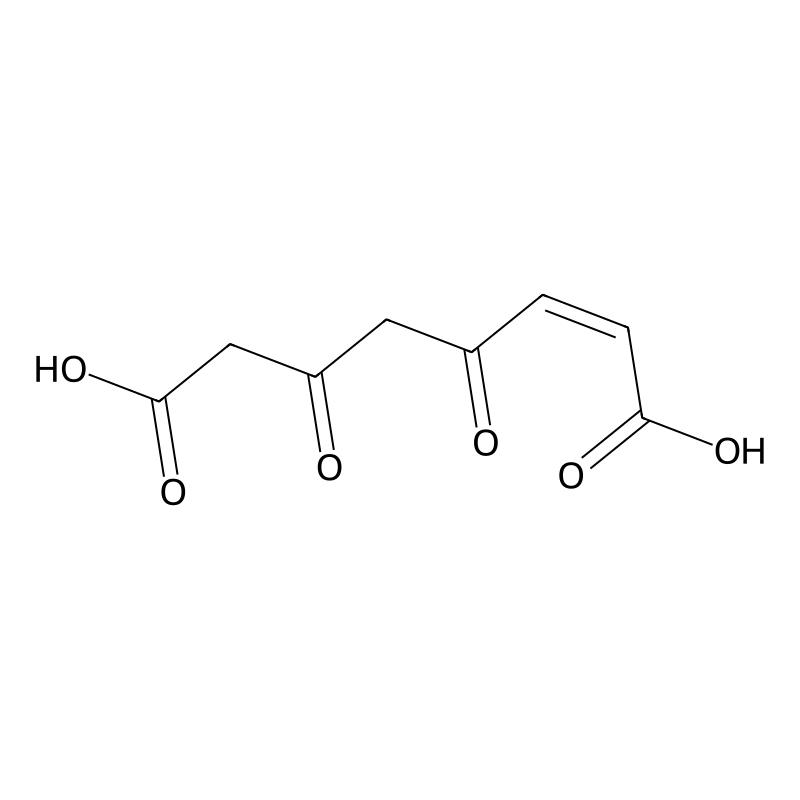(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride
Catalog No.
S898298
CAS No.
1187928-33-1
M.F
C10H10ClFN2S
M. Wt
244.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1187928-33-1
Product Name
(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride
IUPAC Name
[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Molecular Formula
C10H10ClFN2S
Molecular Weight
244.72 g/mol
InChI
InChI=1S/C10H9FN2S.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H
InChI Key
SFZDBJZEDHGHLU-UHFFFAOYSA-N
SMILES
C1=CC(=CC(=C1)F)C2=NC(=CS2)CN.Cl
Canonical SMILES
C1=CC(=CC(=C1)F)C2=NC(=CS2)CN.Cl
Molecular Structure Analysis
The key features of the molecule include:
- Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur atoms. Thiazole rings are found in many biologically active molecules [].
- 3-Fluorophenyl group: A phenyl ring with a fluorine substituent at the third position. Fluorine substitution can affect the physical and chemical properties of the molecule, and can also influence its biological activity.
- Methylamine: A primary amine functional group (CH3NH2) attached to the thiazole ring. This group can participate in various chemical reactions and may be important for the molecule's potential biological interactions.
Chemical Reactions Analysis
- Acid-base reactions: The hydrochloride salt suggests the molecule can behave as a weak base due to the presence of the amine group. It can react with acids to form neutral species.
- Nucleophilic substitution: The fluorine atom on the phenyl ring can potentially be displaced by a stronger nucleophile under specific reaction conditions.
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








